三氯锗酸铯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

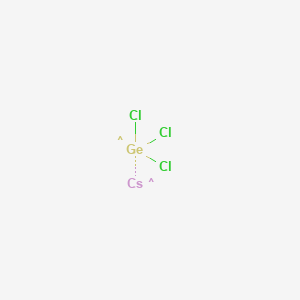

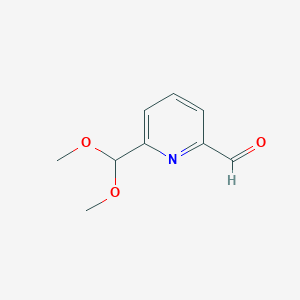

Cesium trichlorogermanate (CsGeCl3) is a compound with the chemical formula CsGeCl3. It crystallizes in a trigonal crystal structure with the space group R3m . The structure consists of crosswise arranged (HC3N3S3)2- units, and Cs+ cations and water molecules are located in the voids . It exhibits exceptional chemoselectivity in certain nucleophilic reactions due to the influence of cesium ions .

Synthesis Analysis

Cesium trichlorogermanate can be synthesized using various methods. For example, it can be prepared by reacting cesium carbonate with germanium chloride in an appropriate solvent. Further characterization can be done using techniques such as X-ray diffraction analysis , IR spectroscopy , and thermal analysis .

Molecular Structure Analysis

The crystal structure of CsGeCl3 has been determined by X-ray diffraction. It consists of (HC3N3S3)2- units arranged in a crosswise manner. The cesium ions and water molecules occupy the voids in the structure .

Chemical Reactions Analysis

Cesium trichlorogermanate exhibits interesting reactivity. For instance, it can undergo oxadiaza excision cross-coupling reactions with β-ketoesters and 1,2,3-triazine 1-oxides to form pyridones. The presence of cesium ions influences the reaction preference, leading to the formation of pyridones instead of pyridines .

Physical And Chemical Properties Analysis

科学研究应用

化学反应和有机金属化合物

三氯锗酸铯(II)参与形成 RGeCl3 化合物的化学反应。这些工艺已通过新技术得到改进,从而制备出叔丁基三氯锗烷和仲丁基三氯锗烷等化合物,它们的特点是核磁共振、红外光谱数据和元素分析。考虑到 GeCl−3 基团的亲核性,已经探索了这些反应的机理可能性 (Poskozim,1968)。

离子交换和结构应用

涉及铯的锗取代钛硅酸盐的合成在离子交换领域显示出潜力。该研究包括对铯相中两种锗取代钛硅酸盐的表征,重点是了解离子交换选择性和结构解析 (Behrens、Poojary 和 Clearfield,1998)。

光学传感器和检测方法

三氯锗酸铯可能与用于检测铯离子的光学传感器的开发间接相关。这对于铯的反应性和潜在毒性至关重要,特别是它的放射性变体。荧光分子化学传感器提供了非破坏性、高灵敏度的检测方法,适用于环境和生物系统 (Kumar、Leray 和 Depauw,2016)。

环境和安全注意事项

对铯的研究,包括三氯锗酸铯等化合物,非常重要,因为铯存在于工业和医疗废物中。已经广泛研究了从水中去除铯离子的技术,例如吸附和化学沉淀。这对于减轻与铯相关的环境和健康风险非常重要,尤其是它的放射性形式 (Wang 和 Zhuang,2019)。

作用机制

The cesium-coordinated species in the oxadiaza excision cross-coupling reactions changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon. This metal ion-specific transition state conformational accommodation plays a crucial role in the observed chemoselectivity .

属性

InChI |

InChI=1S/Cl3Ge.Cs/c1-4(2)3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGCYIVRYSFWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)Cl.[Cs] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CsGe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium trichlorogermanate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B3151655.png)

![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)

![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)